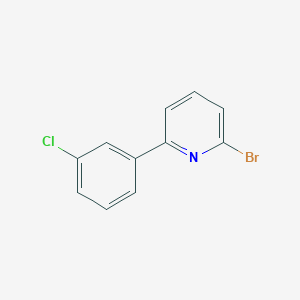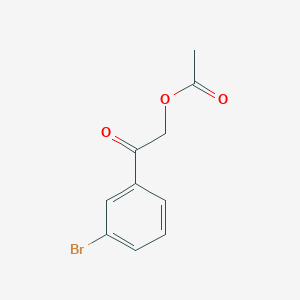
2-(3-Bromophenyl)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenyl acetate, where a bromine atom is substituted at the third position of the phenyl ring, and an oxoethyl group is attached to the acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoethyl acetate typically involves the bromination of phenyl acetate followed by the introduction of an oxoethyl group. One common method is:
Bromination: Phenyl acetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position of the phenyl ring.
Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-substituted phenyl acetates.
Oxidation: Formation of 3-bromo benzoic acid or 3-bromo benzophenone.
Reduction: Formation of 2-(3-Bromophenyl)-2-hydroxyethyl acetate.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and oxoethyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar structure but with a methyl group instead of an oxoethyl group.
3-Bromophenylacetic acid: Lacks the acetate moiety.
2-(4-Bromophenyl)-2-oxoethyl acetate: Bromine atom at the fourth position.
Uniqueness
2-(3-Bromophenyl)-2-oxoethyl acetate is unique due to the specific positioning of the bromine atom and the presence of both oxoethyl and acetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
[2-(3-bromophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3 |
Clave InChI |
DEGYTYDLUPFQKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


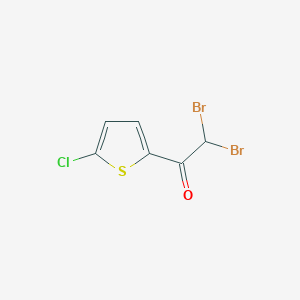
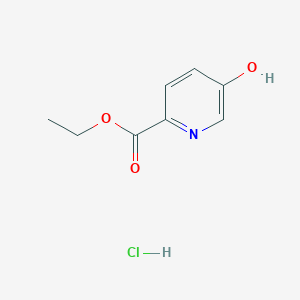
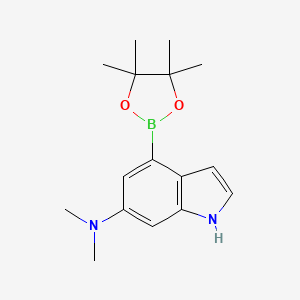
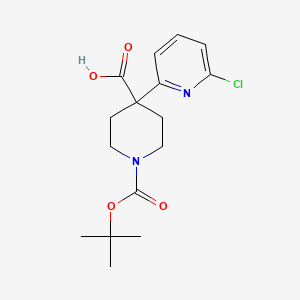




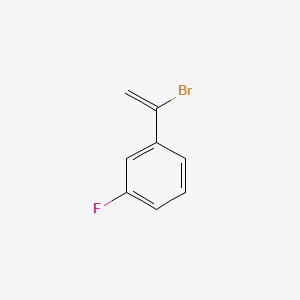

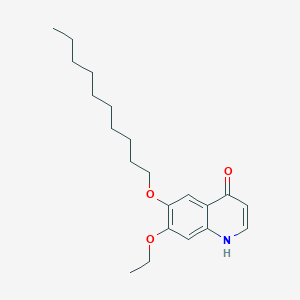
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
